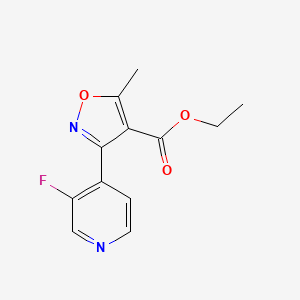
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a fluorine atom, an isoxazole ring, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the fluorine atom through electrophilic fluorination. The isoxazole ring is then constructed via cyclization reactions, and the final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ethyl ester group can enhance the compound’s bioavailability and stability.
類似化合物との比較
Similar Compounds
- 3-(3-Chloro-pyridin-4-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
- 3-(3-Bromo-pyridin-4-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
- 3-(3-Iodo-pyridin-4-yl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester
Uniqueness
The presence of the fluorine atom in Ethyl 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylate imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, and iodo analogs.
特性
分子式 |
C12H11FN2O3 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC名 |
ethyl 3-(3-fluoropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11FN2O3/c1-3-17-12(16)10-7(2)18-15-11(10)8-4-5-14-6-9(8)13/h4-6H,3H2,1-2H3 |
InChIキー |
HTEOWCQENSWNMB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















